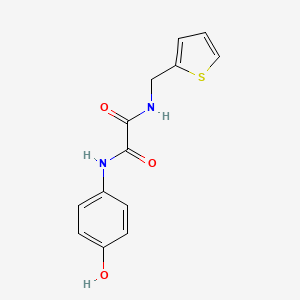

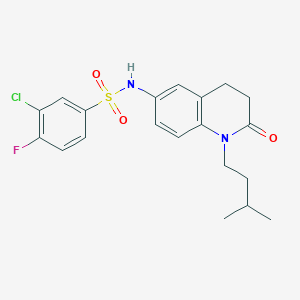

![molecular formula C28H28FN5O2 B2520034 N-[1-(4-氟苯基)乙基]-1-{3-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]吡啶-2-基}哌啶-4-甲酰胺 CAS No. 1794742-19-0](/img/structure/B2520034.png)

N-[1-(4-氟苯基)乙基]-1-{3-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]吡啶-2-基}哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves multiple steps, starting from basic chemical precursors to complex intermediates. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide required the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative, which was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with a fluorinated butane dione, followed by saponification . Similarly, the synthesis of N-substituted derivatives of oxadiazole compounds involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple functional groups and aromatic systems. For example, the crystal structure of the pyrazolo[1,5-a]pyrimidine derivative was determined, indicating the importance of structural analysis in understanding the properties of these compounds . The presence of substituents such as fluorophenyl groups and oxadiazole rings contributes to the molecular complexity and potential biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and cyclizations. These reactions are carefully orchestrated to introduce various functional groups and to build the heterocyclic frameworks characteristic of these molecules . The choice of reagents, solvents, and reaction conditions is critical to the success of these synthetic routes.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of aromatic rings, heteroatoms, and electron-withdrawing or donating groups can affect properties such as solubility, melting point, and reactivity. For instance, the biological activity of these compounds, such as the inhibition of cancer cell proliferation or antibacterial activity, is a direct consequence of their chemical properties . The anti-angiogenic and DNA cleavage studies of piperidine-4-carboxamide derivatives further illustrate the relationship between structure and biological function .

Biological Activity

The biological activities of these compounds are diverse and include the inhibition of cancer cell proliferation, antibacterial effects, anti-angiogenic properties, and DNA cleavage activities. The pyrazolo[1,5-a]pyrimidine derivative showed effective inhibition of some cancer cell lines , while the oxadiazole derivatives exhibited moderate to significant antibacterial activity . The piperidine-4-carboxamide derivatives were evaluated for their ability to inhibit angiogenesis and cleave DNA, with several compounds showing significant activity in these assays . These activities suggest potential applications in cancer therapy and as antibacterial agents.

科学研究应用

抗菌和抗癌应用

具有与 N-[1-(4-氟苯基)乙基]-1-{3-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]吡啶-2-基}哌啶-4-甲酰胺 相似的结构元素的化合物已被合成并对其生物活性进行了评估。例如,噻唑-氨基哌啶杂合体已显示出对结核分枝杆菌很有希望的活性,表明其作为抗菌剂的潜力(V. U. Jeankumar 等,2013 年)。此外,已合成含有恶二唑和哌啶基序的衍生物,并显示出具有中等到显着的抗菌和驱虫活性,表明其在治疗传染病中的适用性(C. Sanjeevarayappa 等,2015 年)。

酶抑制和受体相互作用

某些衍生物已被探索其酶抑制特性和受体相互作用,为其潜在的治疗应用提供了见解。例如,与目标化合物结构相关的化合物已被开发为甘氨酸转运蛋白 1 抑制剂,在临床前模型中显示出有希望的药代动力学特征和活性(山本修司等,2016 年)。类似地,已经评估了新型恶二唑衍生物的抗癌活性,表明此类化合物在肿瘤学研究中的潜在效用(A. Rehman 等,2018 年)。

分子成像和神经科学

在神经科学中,类似化合物的氟化衍生物已被用作 PET 放射性示踪剂来成像 CB1 大麻素受体,展示了此类化学物质在分子成像和神经疾病研究中的潜力(†. R. Katoch-Rouse 等,2003 年)。此外,已经合成并研究了具有 5-HT1A 受体拮抗特性的化合物,突出了它们在研究血清素受体及其在各种精神和神经系统疾病中的作用方面的相关性(L. Lang 等,1999 年)。

作用机制

安全和危害

属性

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5O2/c1-18-5-3-6-22(17-18)25-32-28(36-33-25)24-7-4-14-30-26(24)34-15-12-21(13-16-34)27(35)31-19(2)20-8-10-23(29)11-9-20/h3-11,14,17,19,21H,12-13,15-16H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPFWUPZWBAVSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

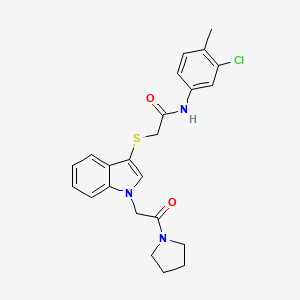

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)

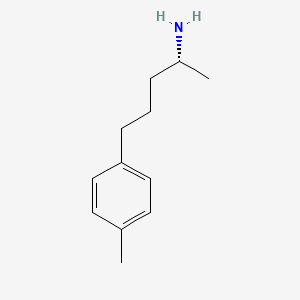

![6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B2519958.png)

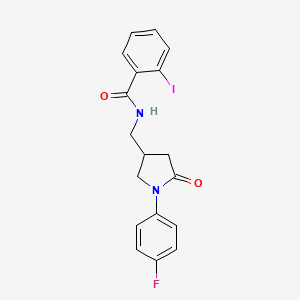

![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)

![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)

![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)

![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)